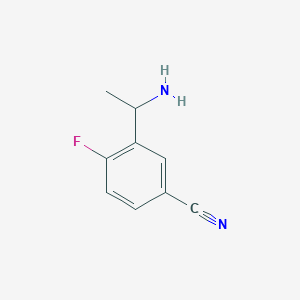

3-(1-Aminoethyl)-4-fluorobenzonitrile

Description

3-(1-Aminoethyl)-4-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a 4-fluoro group and a 1-aminoethyl side chain at the 3-position. Its molecular formula is C₈H₈FN₂, with a molecular weight of 151.16 g/mol. This compound exhibits structural versatility, making it valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors where fluorinated aromatic systems enhance binding affinity or metabolic stability .

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

3-(1-aminoethyl)-4-fluorobenzonitrile |

InChI |

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3 |

InChI Key |

VUFKNZPRTMDINV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C#N)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzonitrile.

Amination: The nitrile group is subjected to a reaction with ethylamine under controlled conditions to introduce the aminoethyl group.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups in place of the fluorine atom.

Scientific Research Applications

3-(1-Aminoethyl)-4-fluorobenzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

The following analysis compares 3-(1-Aminoethyl)-4-fluorobenzonitrile with structurally related fluorobenzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons

Key Observations :

- Fluorine Positioning: Dual fluorine substitution in 3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile increases electronegativity and metabolic stability compared to mono-fluorinated analogs .

- Polarity: The oxalate salt in improves aqueous solubility, whereas lipophilic groups (e.g., p-methylbenzylamino in ) enhance membrane permeability.

Biological Activity

3-(1-Aminoethyl)-4-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of an aminoethyl group and a fluorine atom contributes to its unique properties:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Fluorine Atom : Enhances lipophilicity and binding affinity due to its hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows for critical interactions that can modulate biological pathways, making it a candidate for treating various conditions, including neurological disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound in various contexts:

- Neurological Disorders : Research indicates that this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in conditions like depression and anxiety.

- Cancer Research : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression, showing promise as a PLK4 inhibitor, which is crucial in centriole duplication and cancer cell proliferation .

- Binding Affinity Studies : Preliminary assays have demonstrated that this compound exhibits significant binding affinity to target proteins, suggesting its utility in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.